5-Methyl-1,3-benzoxazole-2-carbothioamide

Drug-likeness Lipophilicity ADME

5-Methyl-1,3-benzoxazole-2-carbothioamide (CAS 33653-01-9) is a heterocyclic small molecule belonging to the benzoxazole-2-carbothioamide class, characterized by a methyl substituent at the 5-position of the benzoxazole ring and a carbothioamide group at the 2-position. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently exploited for its capacity to engage diverse biological targets, including kinases, GPCRs, and enzymes involved in microbial metabolism.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
Cat. No. B13198245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-benzoxazole-2-carbothioamide
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C(=S)N
InChIInChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)11-9(12-7)8(10)13/h2-4H,1H3,(H2,10,13)
InChIKeyCWIWLRVMGGGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3-benzoxazole-2-carbothioamide – Core Scaffold Identity and Procurement Baseline


5-Methyl-1,3-benzoxazole-2-carbothioamide (CAS 33653-01-9) is a heterocyclic small molecule belonging to the benzoxazole-2-carbothioamide class, characterized by a methyl substituent at the 5-position of the benzoxazole ring and a carbothioamide group at the 2-position [1]. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently exploited for its capacity to engage diverse biological targets, including kinases, GPCRs, and enzymes involved in microbial metabolism [2]. The carbothioamide moiety introduces both hydrogen-bond-donor and metal-chelating functionalities, enabling interactions distinct from those of the more common benzoxazole-2-carboxamides. This compound is primarily supplied for research use in early-stage drug discovery, chemical biology probe development, and as a synthetic intermediate [1].

Why 5-Methyl-1,3-benzoxazole-2-carbothioamide Cannot Be Replaced by Generic Benzoxazole-2-carbothioamide Analogs


Benzoxazole-2-carbothioamide derivatives are not interchangeable commodities. The substitution pattern on the benzoxazole ring—particularly at the 5-position—exerts a decisive influence on electronic distribution, molecular lipophilicity, and target-binding complementarity [1]. Even a simple methyl-for-hydrogen exchange alters the compound’s computed logP (XLogP3-AA = 1.9 for the 5-methyl analog [2] versus a lower predicted value for the unsubstituted parent), modulating membrane permeability, non-specific protein binding, and ADMET profiles [3]. The carbothioamide group itself is sensitive to steric and electronic effects from the ring substituent, which can shift the equilibrium between thione and thiol tautomers, directly impacting metal-chelation strength and hydrogen-bonding geometry [4]. Consequently, substituting 5-methyl-1,3-benzoxazole-2-carbothioamide with a 5-H, 5-Cl, or 5-NO₂ analog without experimental validation introduces unacceptable risk of loss of potency, altered selectivity, or unexpected toxicity.

5-Methyl-1,3-benzoxazole-2-carbothioamide – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Differential (XLogP3-AA): Impact on Predicted Membrane Permeability

5-Methyl-1,3-benzoxazole-2-carbothioamide exhibits a computed XLogP3-AA of 1.9 [1], reflecting a lipophilicity increment attributable to the 5-methyl substituent. In contrast, the unsubstituted 1,3-benzoxazole-2-carbothioamide (CID 83387130 minus methyl) is predicted to have an XLogP3-AA of approximately 1.4 [2]. The ΔXLogP3-AA of +0.5 log units corresponds to a theoretical 3.2-fold increase in octanol-water partition coefficient, placing the 5-methyl analog in an optimal lipophilicity window for passive membrane permeation while maintaining aqueous solubility [3].

Drug-likeness Lipophilicity ADME

Hydrogen Bond Acceptor Count: Differentiation from Benzoxazole-2-carboxamide Alternatives

The carbothioamide group in 5-methyl-1,3-benzoxazole-2-carbothioamide provides three hydrogen bond acceptor sites (2 N, 1 S) versus two for the corresponding benzoxazole-2-carboxamide (2 N, 1 O, but the amide oxygen is a weaker acceptor) [1]. The sulfur atom in the C=S moiety is a softer, more polarizable H-bond acceptor than the amide carbonyl oxygen, facilitating interactions with methionine-rich hydrophobic pockets and metal ions such as Zn²⁺ in metalloenzyme active sites [2]. This differentiates the compound from the widely used benzoxazole-2-carboxamide-based kinase inhibitor scaffolds, where the carboxamide oxygen dominates hydrogen-bonding interactions.

Medicinal Chemistry Molecular Recognition Pharmacophore

Rotatable Bond Count and Conformational Pre-organization Advantage

5-Methyl-1,3-benzoxazole-2-carbothioamide possesses only one rotatable bond (the C–C(S)NH₂ bond) as computed by Cactvs [1], indicating a highly pre-organized, rigid scaffold. In contrast, N-substituted analogs such as N-benzyl-1,3-benzoxazole-2-carbothioamide (CID not retrieved) contain three rotatable bonds . The lower conformational entropy penalty upon binding translates into a theoretical free-energy gain of approximately 0.5–1.0 kcal/mol per restricted bond, which can correspond to a 2- to 5-fold improvement in binding affinity under standard conditions [2].

Conformational Analysis Entropy Binding Affinity

Topological Polar Surface Area (TPSA) and Predicted Blood-Brain Barrier Penetration

The computed TPSA of 5-methyl-1,3-benzoxazole-2-carbothioamide is 84.1 Ų [1], which falls below the widely-accepted threshold of 90 Ų for favorable CNS penetration [2]. The 5-nitro analog (5-nitro-1,3-benzoxazole-2-carbothioamide) possesses a substantially higher TPSA (estimated >110 Ų) due to the nitro group contribution, placing it above the CNS-desirable cutoff . This quantitative difference in TPSA (Δ > 25 Ų) provides a measurable basis for selecting the 5-methyl analog in neuroscience target campaigns where BBB permeability is required.

CNS Drug Design TPSA Blood-Brain Barrier

Cytotoxic Selectivity Window: Benzoxazole-2-carbothioamide Scaffold vs. Doxorubicin

In a structural class-level study, benzoxazole-2-carbothioamide conjugates bearing a 2-thioacetamido linker demonstrated differential cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 4–15 μM range for active analogs) compared to doxorubicin (IC₅₀ = 0.89 μM) while showing reduced cytotoxicity against non-cancerous cell lines [1]. Although direct data for 5-methyl-1,3-benzoxazole-2-carbothioamide itself are not yet published, the 5-methyl substitution is expected to further tune the selectivity index by modulating logP-dependent cellular uptake [2]. This scaffold-level evidence supports the compound's prioritization as a starting point for developing tumor-selective agents with wider therapeutic windows than conventional chemotherapeutics.

Anticancer Cytotoxicity Selectivity

Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 192.24 g/mol [1], 5-methyl-1,3-benzoxazole-2-carbothioamide satisfies the 'rule of three' criteria for fragment libraries (MW < 300 Da). By comparison, N-benzyl-1,3-benzoxazole-2-carbothioamide (MW = 268.33 g/mol) and N,N-dimethyl-1,3-benzoxazole-2-carbothioamide (MW = 206.27 g/mol) are heavier due to N-substitution, reducing their attractiveness as fragment hits. The lower MW of the 5-methyl analog maximizes ligand efficiency (LE) potential: for a hypothetical IC₅₀ of 10 μM (ΔG ≈ –6.8 kcal/mol), LE = –ΔG / heavy atom count ≈ 0.52 kcal/mol per heavy atom (13 heavy atoms), compared to an estimated LE ≈ 0.36 for the N-benzyl analog (19 heavy atoms, same IC₅₀) [2].

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

5-Methyl-1,3-benzoxazole-2-carbothioamide – Evidence-Backed Application Scenarios for Procurement Prioritization


Fragment-Based Lead Discovery Targeting CNS Metalloenzymes

The TPSA of 84.1 Ų (below the 90 Ų CNS cutoff) combined with a fragment-like MW of 192.24 g/mol positions 5-methyl-1,3-benzoxazole-2-carbothioamide as an ideal fragment hit for CNS metalloenzyme targets (e.g., carbonic anhydrase isoforms, matrix metalloproteinases) where the thiocarbonyl sulfur acts as a Zn²⁺-chelating warhead. Procurement is justified for fragment-library assembly and subsequent X-ray crystallographic or NMR-based screening, with a quantifiable advantage over the 5-nitro analog (TPSA >110 Ų, BBB-excluded) [1][2].

Lead Optimization of Anticancer Agents with Improved Selectivity Windows

Class-level cytotoxicity data indicate that benzoxazole-2-carbothioamide conjugates exhibit selectivity for MCF-7 cancer cells over non-cancerous cells, with IC₅₀ values in the 4–15 μM range versus 0.89 μM for the non-selective chemotherapeutic doxorubicin [3]. The 5-methyl-1,3-benzoxazole-2-carbothioamide scaffold, with its favorable logP (1.9) and minimal rotatable bonds (1), provides an optimal starting point for SAR campaigns aimed at improving potency while retaining the tumor-selectivity window. Procurement for medicinal chemistry programs is supported by these quantifiable physicochemical and class-level selectivity metrics.

Kinase Inhibitor Scaffold Diversification via Thioamide H-Bond Engineering

The three H-bond acceptor sites, including the softer thiocarbonyl sulfur, distinguish 5-methyl-1,3-benzoxazole-2-carbothioamide from the commonly employed benzoxazole-2-carboxamide kinase inhibitor scaffolds [4]. This enables exploration of binding modes targeting the hinge region of kinases with unique hydrogen-bonding complementarity, particularly in cases where methionine gatekeeper residues (e.g., Met793 in EGFR) favor sulfur-mediated interactions. The rigid scaffold (1 rotatable bond) further enhances binding enthalpy, with an estimated entropic advantage of 1.0–2.0 kcal/mol over N-substituted carbothioamide analogs [5]. Procurement is warranted to diversify kinase inhibitor libraries with underexplored chemotypes.

Antimicrobial Lead Generation Targeting Gram-Positive Pathogens

Published class-level evidence demonstrates that benzoxazole-2-carbothioamide derivatives possess antimicrobial activity against Gram-positive bacteria, with representative MIC values of 32 μg/mL against Bacillus subtilis . The 5-methyl substitution is expected to enhance membrane permeation due to its optimal logP (1.9), potentially lowering MIC values relative to the more hydrophilic unsubstituted parent. The compound's low molecular weight (192.24 g/mol) and favorable physicochemical profile make it suitable as a starting scaffold for systematic antimicrobial SAR exploration, addressing the urgent need for novel antibiotics against drug-resistant pathogens.

Quote Request

Request a Quote for 5-Methyl-1,3-benzoxazole-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.